5-Ethoxypent-1-yne
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Overview
Description
5-Ethoxypent-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H12O, and it features an ethoxy group (-OCH2CH3) attached to the first carbon of a pent-1-yne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethoxypent-1-yne can be synthesized through various methods, including:
Alkylation of Terminal Alkynes: This involves the reaction of a terminal alkyne with an alkyl halide in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu). For instance, ethylation of pent-1-yne using ethyl bromide (C2H5Br) can yield this compound.
Hydroalkoxylation of Alkynes: This method involves the addition of an alcohol to an alkyne in the presence of a catalyst, such as a transition metal complex. The reaction typically requires mild conditions and can be highly regioselective.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxypent-1-yne undergoes various chemical reactions, including:
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl), leading to the formation of dihaloalkanes or haloalkenes.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diketones or carboxylic acids.
Reduction Reactions: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can yield the corresponding alkane, 5-ethoxypentane.
Common Reagents and Conditions
Halogenation: Br2 or Cl2 in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
Hydrogenation: H2 gas with Pd/C catalyst under mild pressure and temperature.
Oxidation: KMnO4 in aqueous solution at room temperature or OsO4 in the presence of a co-oxidant.
Major Products Formed
Dihaloalkanes: From halogenation reactions.
Alkanes: From hydrogenation reactions.
Diketones or Carboxylic Acids: From oxidation reactions.
Scientific Research Applications
5-Ethoxypent-1-yne has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functionalized polymers and materials with unique properties.
Biological Studies: It may be used as a probe or intermediate in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-ethoxypent-1-yne in chemical reactions typically involves the activation of the triple bond, which can undergo nucleophilic or electrophilic addition. The ethoxy group can also participate in reactions, influencing the compound’s reactivity and selectivity. Molecular targets and pathways involved in its reactions include:
Nucleophilic Attack: The triple bond can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Addition: The triple bond can be attacked by electrophiles, leading to the formation of addition products.
Catalytic Activation: Transition metal catalysts can activate the triple bond, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
Pent-1-yne: A simpler alkyne without the ethoxy group.
5-Methoxypent-1-yne: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.
Hex-1-yne: An alkyne with a longer carbon chain.
Uniqueness
5-Ethoxypent-1-yne is unique due to the presence of the ethoxy group, which imparts different reactivity and properties compared to other alkynes. The ethoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
88470-17-1 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
5-ethoxypent-1-yne |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7-8-4-2/h1H,4-7H2,2H3 |
InChI Key |
XJSCYSHJAHCWTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC#C |
Origin of Product |
United States |
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